Propofol Glucuronide-d17 Methyl Ester
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Overview
Description
Propofol Glucuronide-d17 Methyl Ester is a labeled precursor to Propofol Glucuronide, a metabolite of Propofol. Propofol is a phenol derivative that modulates the sensitivity of capsaicin to the transient receptor potential vanilloid subtype-1 (TRPV1) receptor . This compound is primarily used for research purposes and is not intended for diagnostic or therapeutic use .
Preparation Methods
The preparation of Propofol Glucuronide-d17 Methyl Ester involves synthetic routes that typically include the esterification of Propofol Glucuronide with deuterated methanol. The reaction conditions often require the presence of a catalyst and controlled temperature to ensure the incorporation of deuterium atoms
Chemical Reactions Analysis
Propofol Glucuronide-d17 Methyl Ester undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially in the presence of strong nucleophiles like sodium methoxide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Propofol Glucuronide-d17 Methyl Ester is widely used in scientific research, particularly in the fields of:
Chemistry: It serves as a labeled compound for studying metabolic pathways and reaction mechanisms.
Biology: Researchers use it to investigate the biological effects and interactions of Propofol metabolites.
Medicine: It aids in the study of drug metabolism and pharmacokinetics.
Mechanism of Action
The mechanism of action of Propofol Glucuronide-d17 Methyl Ester involves its role as a precursor to Propofol Glucuronide. Propofol itself acts by positively modulating the inhibitory function of the neurotransmitter gamma-aminobutyric acid (GABA) through GABA-A receptors . This modulation leads to sedation and anesthesia. The labeled compound helps in tracing and studying these pathways in detail.
Comparison with Similar Compounds
Propofol Glucuronide-d17 Methyl Ester is unique due to its deuterium labeling, which makes it particularly useful in research. Similar compounds include:
Propofol Glucuronide: The non-labeled version used for similar research purposes.
2,6-Diisopropylphenol: The parent compound, Propofol, used in anesthesia.
2,5-Isopropylphenol: A closely related phenol that undergoes similar metabolic pathways.
These compounds share similar chemical structures but differ in their specific applications and labeling.
Properties
Molecular Formula |
C19H28O7 |
---|---|
Molecular Weight |
385.5 g/mol |
IUPAC Name |
methyl (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[3,4,5-trideuterio-2,6-bis(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)phenoxy]oxane-2-carboxylate |
InChI |
InChI=1S/C19H28O7/c1-9(2)11-7-6-8-12(10(3)4)16(11)25-19-15(22)13(20)14(21)17(26-19)18(23)24-5/h6-10,13-15,17,19-22H,1-5H3/t13-,14-,15+,17-,19+/m0/s1/i1D3,2D3,3D3,4D3,6D,7D,8D,9D,10D |
InChI Key |
WYGDARKRJVGPEA-VLJLQISISA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)OC)O)O)O)C([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])[2H] |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)OC2C(C(C(C(O2)C(=O)OC)O)O)O |
Origin of Product |
United States |
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